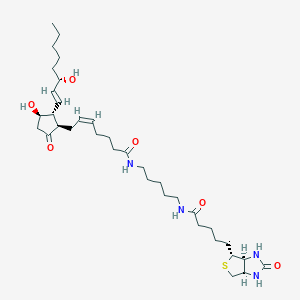

Prostaglandin E2-biotin

Beschreibung

Eigenschaften

Molekularformel |

C35H58N4O6S |

|---|---|

Molekulargewicht |

662.9 g/mol |

IUPAC-Name |

(Z)-N-[5-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentyl]-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enamide |

InChI |

InChI=1S/C35H58N4O6S/c1-2-3-7-14-25(40)19-20-27-26(29(41)23-30(27)42)15-8-4-5-9-17-32(43)36-21-12-6-13-22-37-33(44)18-11-10-16-31-34-28(24-46-31)38-35(45)39-34/h4,8,19-20,25-28,30-31,34,40,42H,2-3,5-7,9-18,21-24H2,1H3,(H,36,43)(H,37,44)(H2,38,39,45)/b8-4-,20-19+/t25-,26+,27+,28-,30+,31+,34-/m0/s1 |

InChI-Schlüssel |

PREZBUUQJJPPFV-VTPUZKRBSA-N |

Synonyme |

PGE2-biotin |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Prostaglandin E2-Biotin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Prostaglandin E2-biotin (PGE2-biotin), a critical tool for researchers studying the multifaceted roles of Prostaglandin E2 (PGE2) in biological systems. This document details the nature of PGE2-biotin, its applications in research, relevant quantitative data, experimental protocols, and the signaling pathways it helps to elucidate.

Introduction to this compound

This compound is a chemically modified analog of Prostaglandin E2, a principal product of the cyclooxygenase (COX) pathway.[1][2] In this analog, a biotin (B1667282) molecule is covalently attached to the PGE2 structure, creating a high-affinity probe for studying PGE2 interactions.[1][2] The biotin tag allows for the detection, quantification, and isolation of PGE2 binding partners, most notably the four G-protein coupled receptors (GPCRs) for PGE2: EP1, EP2, EP3, and EP4.[1][2]

This tool is invaluable for elucidating the complex and often cell-type-specific signaling of PGE2, which is involved in a myriad of physiological and pathological processes including inflammation, pain, fever, immune responses, and cancer.[3][4]

Physicochemical Properties

Below is a summary of the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C35H58N4O6S | [2] |

| Molecular Weight | 662.9 g/mol | [2] |

| Appearance | Solution in ethanol | [2] |

| Purity | ≥95% | [2] |

| Storage | -20°C | [2] |

| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 0.1 mg/ml | [2] |

Quantitative Data: Prostaglandin E2 Receptor Binding Affinity

| Receptor Subtype | Reported Kd (nM) | Cell Type / System |

| EP1 | 3.3 | CHO cells |

| EP2 | 13 | Mouse B lymphocytes |

| EP3 | 0.6 | CHO cells |

| EP4 | 0.59 | Dendritic cells |

Prostaglandin E2 Signaling Pathways

PGE2 exerts its diverse biological effects by binding to its four receptor subtypes, each of which couples to a distinct G-protein and initiates a specific downstream signaling cascade. The biotinylated form of PGE2 is instrumental in studying the activation of these pathways.

EP1 Receptor Signaling

The EP1 receptor primarily couples to Gq protein. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

EP1 Receptor Signaling Pathway

EP2 and EP4 Receptor Signaling

Both EP2 and EP4 receptors couple to Gs protein, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA phosphorylates various downstream targets, including transcription factors like CREB, to modulate gene expression. Additionally, EP4 has been shown to signal through a Gs-independent pathway involving β-arrestin and the PI3K/Akt pathway.

EP2 and EP4 Receptor Signaling Pathways

EP3 Receptor Signaling

The EP3 receptor couples to Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This inhibitory action often counteracts the signaling from EP2 and EP4 receptors.

EP3 Receptor Signaling Pathway

Experimental Protocols

This compound is a versatile tool for various experimental applications. Below are detailed methodologies for its key uses.

Competitive ELISA for PGE2 Quantification

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify PGE2 in a sample by competing with a known amount of PGE2-biotin for binding to a limited amount of anti-PGE2 antibody.

Materials:

-

Microplate pre-coated with anti-PGE2 antibody

-

This compound

-

PGE2 standards

-

Samples containing unknown PGE2 concentrations

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Streptavidin-HRP (Horseradish Peroxidase)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop Solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Standard and Sample Preparation: Prepare a serial dilution of PGE2 standards. Prepare samples as required (e.g., dilution, extraction).

-

Competitive Binding: Add a fixed amount of PGE2-biotin and either the PGE2 standard or the sample to each well of the antibody-coated microplate. Incubate for 1-2 hours at room temperature. During this incubation, free PGE2 in the sample and the added PGE2-biotin will compete for binding to the immobilized antibody.

-

Washing: Aspirate the contents of the wells and wash the plate 3-5 times with Wash Buffer to remove unbound reagents.

-

Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate to each well. The streptavidin will bind to the biotin moiety of the captured PGE2-biotin. Incubate for 30-60 minutes at room temperature.

-

Washing: Repeat the washing step to remove unbound Streptavidin-HRP.

-

Substrate Development: Add TMB substrate to each well. The HRP enzyme will catalyze the conversion of TMB, resulting in a blue color. Incubate in the dark for 15-30 minutes.

-

Stopping the Reaction: Add Stop Solution to each well. The color will change from blue to yellow.

-

Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.

-

Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of PGE2 in the samples.

Pull-Down Assay for Identifying PGE2 Binding Partners

This protocol outlines a method to isolate and identify proteins that interact with PGE2 using PGE2-biotin as a bait molecule.

Materials:

-

This compound

-

Streptavidin-coated magnetic beads or agarose (B213101) resin

-

Cell lysate or protein mixture

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20 and protease inhibitors)

-

Elution Buffer (e.g., high salt buffer, low pH buffer, or SDS-PAGE sample buffer)

-

SDS-PAGE gels and buffers

-

Western blotting reagents or mass spectrometry facility

Procedure:

-

Immobilization of PGE2-Biotin:

-

Resuspend the streptavidin-coated beads in Binding/Wash Buffer.

-

Add PGE2-biotin to the bead slurry and incubate with gentle rotation for 1-2 hours at 4°C to allow the biotin to bind to the streptavidin.

-

Wash the beads 3-5 times with Binding/Wash Buffer to remove any unbound PGE2-biotin.

-

-

Binding of Target Proteins:

-

Add the cell lysate or protein mixture to the beads with immobilized PGE2-biotin.

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C to allow for the interaction between PGE2-biotin and its binding partners.

-

-

Washing:

-

Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant.

-

Wash the beads extensively (5-7 times) with Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Add Elution Buffer to the beads to disrupt the interaction between PGE2-biotin and its binding partners.

-

Incubate for 5-10 minutes at room temperature (or boil if using SDS-PAGE sample buffer).

-

Pellet the beads and collect the supernatant containing the eluted proteins.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with specific antibodies.

-

For identification of unknown binding partners, the eluted proteins can be subjected to mass spectrometry analysis.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a pull-down assay using this compound to identify interacting proteins.

Pull-Down Assay Workflow

Conclusion

This compound is an indispensable affinity probe for investigating the complex biology of PGE2. Its utility in quantifying PGE2 levels, identifying novel binding partners, and dissecting the intricate signaling pathways of the EP receptors makes it a cornerstone for research in inflammation, immunology, oncology, and beyond. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists and researchers aiming to leverage this powerful tool in their studies.

References

Prostaglandin E2-Biotin Conjugate: A Technical Guide to its Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Prostaglandin E2-biotin conjugate, a critical tool for researchers investigating the multifaceted roles of PGE2 in cellular signaling and disease. This document details the structure, proposes a viable synthesis pathway, and outlines its application as an affinity probe for studying PGE2-protein interactions.

Structure and Chemical Properties

The this compound conjugate is a chemically modified version of Prostaglandin E2 (PGE2) designed to facilitate the detection, purification, and study of PGE2 binding partners.[1][2][3] The addition of a biotin (B1667282) molecule allows for high-affinity binding to streptavidin or avidin, enabling a range of experimental applications.

The formal chemical name of the most common commercially available conjugate is 11α,15S-dihydroxy-9-oxo-prosta-5Z,13E-dien-1-oyl-N'-biotinoyl-1,5-diaminopentane.[4][5] This nomenclature reveals that the carboxyl group of PGE2 is coupled to one of the amine groups of a 1,5-diaminopentane linker, and the other amine group of the linker is acylated with biotin.

Table 1: Chemical and Physical Properties of this compound Conjugate [1][3][4][5][6]

| Property | Value |

| Formal Name | 11α,15S-dihydroxy-9-oxo-prosta-5Z,13E-dien-1-oyl-N'-biotinoyl-1,5-diaminopentane |

| Synonyms | PGE2-biotin |

| Molecular Formula | C35H58N4O6S |

| Molecular Weight | 662.9 g/mol |

| CAS Number | 2641624-60-2 |

| Purity | ≥95% (commercially available) |

| Formulation | Typically supplied as a solution in ethanol |

| Storage | -20°C for long-term stability |

| Solubility | Soluble in DMF, DMSO, and Ethanol |

Synthesis of this compound Conjugate

-

Activation of the Carboxylic Acid of PGE2 and Amidation: The carboxylic acid moiety of PGE2 is first activated to facilitate the formation of an amide bond. This can be achieved using standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS). The activated PGE2 is then reacted with a large excess of a diamine linker, such as 1,5-diaminopentane, to form a mono-amidated product, leaving a free primary amine at the other end of the linker.

-

Biotinylation of the Amine-Functionalized PGE2: The resulting amine-functionalized PGE2 is then reacted with an amine-reactive biotin derivative, such as biotin-NHS ester. This reaction forms a stable amide bond, yielding the final this compound conjugate.

Biological Activity and Signaling Pathways

Prostaglandin E2 exerts its diverse biological effects by binding to four G protein-coupled receptors: EP1, EP2, EP3, and EP4.[7] These receptors are coupled to different intracellular signaling cascades, leading to a variety of cellular responses.[8]

-

EP1 Receptor: Coupled to Gq proteins, leading to an increase in intracellular calcium levels.[8]

-

EP2 and EP4 Receptors: Coupled to Gs proteins, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels.[8]

-

EP3 Receptor: Primarily coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels.[8]

Quantitative binding affinity data for the this compound conjugate to the individual EP receptors are not widely published. It is crucial for researchers to empirically determine the binding characteristics and biological activity of the conjugate in their specific experimental system to ensure it retains the desired pharmacological properties of native PGE2.

Experimental Applications and Protocols

The primary application of the this compound conjugate is as an affinity probe to identify and isolate PGE2 binding proteins from complex biological samples.[1][2][3] The biotin tag allows for the capture of the conjugate, along with any interacting proteins, using streptavidin-coated solid supports such as magnetic beads or agarose (B213101) resin.

Affinity Pull-Down Assay to Identify PGE2 Binding Partners

This protocol provides a general workflow for using this compound conjugate to enrich for PGE2-binding proteins from a cell lysate.

Materials:

-

This compound conjugate

-

Streptavidin-coated magnetic beads or agarose resin

-

Cell lysate from the biological system of interest

-

Binding buffer (e.g., PBS with 0.1% Tween-20)

-

Wash buffer (e.g., Binding buffer with increased salt concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)

-

Appropriate controls (e.g., unconjugated biotin, lysate alone)

Protocol:

-

Immobilization of PGE2-Biotin:

-

Incubate the this compound conjugate with streptavidin-coated beads in binding buffer for 1-2 hours at 4°C with gentle rotation.

-

Wash the beads several times with binding buffer to remove any unbound conjugate.

-

-

Binding of Target Proteins:

-

Incubate the immobilized PGE2-biotin beads with the cell lysate for 2-4 hours or overnight at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins. The number of washes and the stringency of the wash buffer may need to be optimized.

-

-

Elution:

-

Elute the bound proteins from the beads using an appropriate elution buffer. For subsequent analysis by SDS-PAGE and Western blotting or mass spectrometry, elution with SDS-PAGE sample buffer is common.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting with antibodies against suspected binding partners. For unbiased identification of novel interactors, the eluate can be subjected to mass spectrometry analysis.

-

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound [shop.labclinics.com]

- 3. biocompare.com [biocompare.com]

- 4. This compound - Cayman Chemical [bioscience.co.uk]

- 5. This compound | CAS 2641624-60-2 | Cayman Chemical | Biomol.com [biomol.com]

- 6. scbt.com [scbt.com]

- 7. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PGE2 Signaling Pathway - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

An In-Depth Technical Guide on the Mechanism of Action of Biotinylated Prostaglandin E2 as a Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) E2 (PGE2) is a principal bioactive lipid mediator derived from arachidonic acid, playing a crucial role in a myriad of physiological and pathological processes including inflammation, immune regulation, pain, fever, and cancer.[1][2][3][4] Its diverse effects are mediated through interaction with a family of four G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[1][5][6][7] Understanding the intricate signaling pathways and molecular interactions of PGE2 with its receptors is paramount for the development of novel therapeutics.

Biotinylated Prostaglandin E2 (biotin-PGE2) has emerged as a powerful chemical probe for the study of PGE2 biology.[8] This guide provides a comprehensive overview of the mechanism of action of biotin-PGE2 as a research tool, detailing its application in various experimental settings.

Core Concept: Biotinylated Prostaglandin E2 as an Affinity Probe

Biotin-PGE2 is a synthetic analog of PGE2 where a biotin (B1667282) molecule is covalently attached, often via a linker arm.[8][9] The core principle behind its utility lies in the high-affinity, specific, and robust interaction between biotin and streptavidin (or avidin).[10] This interaction, with a dissociation constant (Kd) in the femtomolar range, is one of the strongest non-covalent bonds known in nature.

By functioning as an affinity probe, biotin-PGE2 allows for the detection, isolation, and characterization of PGE2-binding proteins, most notably its cognate EP receptors.[8][11] The PGE2 moiety of the probe binds to the receptor's active site, while the biotin tag serves as a versatile handle for experimental manipulation.

Mechanism of Action: PGE2 Signaling Pathways

PGE2 elicits its biological effects by binding to one of the four EP receptor subtypes, each coupled to distinct intracellular signaling cascades.[1][3][6] The activation of these pathways by biotin-PGE2 is presumed to mimic that of endogenous PGE2, although the potential for altered binding kinetics due to the biotin tag should be considered.

-

EP1 Receptor: Coupled to Gαq, its activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium (Ca2+) and activates protein kinase C (PKC).[1][3][6]

-

EP2 and EP4 Receptors: Both are coupled to Gαs, and their activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][3][6] cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB.[12] The EP4 receptor can also signal through a β-arrestin-dependent pathway, activating PI3K/Akt signaling.[6]

-

EP3 Receptor: Primarily coupled to Gαi, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1][3][6] Alternative splicing of the EP3 receptor can lead to isoforms that couple to other G proteins, adding to the complexity of its signaling.

Caption: Workflow for determining the binding affinity of a test compound using a competitive binding assay with biotin-PGE2.

Methodology:

-

Preparation of Reagents:

-

Prepare a membrane fraction from cells or tissues expressing the EP receptor of interest.

-

Dilute biotin-PGE2 to a fixed concentration (typically at or below the Kd for the receptor, if known).

-

Prepare serial dilutions of the unlabeled test compound.

-

-

Binding Reaction:

-

In a microplate, combine the membrane preparation, biotin-PGE2, and varying concentrations of the test compound.

-

Incubate for a sufficient time at an appropriate temperature (e.g., 2-4 hours at room temperature or overnight at 4°C) to reach binding equilibrium.

-

-

Capture of Biotin-PGE2-Receptor Complexes:

-

Transfer the binding reaction mixture to a streptavidin-coated microplate.

-

Incubate for 1-2 hours at room temperature to allow the capture of biotinylated complexes.

-

-

Washing:

-

Wash the plate several times with a suitable wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound components.

-

-

Detection:

-

Add a primary antibody specific to the EP receptor, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.

-

Stop the reaction with an appropriate stop solution.

-

-

Data Analysis:

-

Read the absorbance at the appropriate wavelength.

-

Plot the absorbance against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of biotin-PGE2).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Pull-Down Assay and Western Blotting

This technique is used to isolate and identify proteins that interact with PGE2 from a complex mixture, such as a cell lysate.

Caption: Workflow for visualizing the localization of biotin-PGE2 bound to its receptors in cells via immunofluorescence.

Methodology:

-

Cell Preparation:

-

Grow cells on glass coverslips to the desired confluency.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Blocking:

-

Block non-specific binding sites by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

-

Incubation with Biotin-PGE2:

-

Incubate the cells with biotin-PGE2 at a suitable concentration in blocking buffer for 1-2 hours.

-

-

Washing:

-

Wash the cells three times with PBS.

-

-

Detection:

-

Incubate the cells with a fluorescently-labeled streptavidin conjugate (e.g., streptavidin-Alexa Fluor 488) for 1 hour in the dark.

-

-

Washing and Counterstaining:

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize the cells using a fluorescence microscope.

-

Conclusion

Biotinylated Prostaglandin E2 is a versatile and invaluable tool for researchers studying the complex biology of PGE2 and its receptors. By leveraging the high-affinity biotin-streptavidin interaction, this probe facilitates a range of applications, from quantitative binding assays to the isolation and visualization of EP receptors. While the direct impact of biotinylation on binding affinity requires empirical determination, the methodologies outlined in this guide provide a robust framework for utilizing biotin-PGE2 to advance our understanding of PGE2 signaling in health and disease, and to aid in the discovery of novel therapeutic agents targeting this critical pathway.

References

- 1. Prostaglandin E2 EP Receptors as Therapeutic Targets in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin E2 and the Suppression of Phagocyte Innate Immune Responses in Different Organs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Prostaglandin E2 Production by Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An enzyme immunoassay for prostaglandin E2 using biotin-prostaglandin B2 conjugate as a tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prostaglandin E2-biotin [shop.labclinics.com]

- 8. caymanchem.com [caymanchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]

- 11. This compound - Cayman Chemical [bioscience.co.uk]

- 12. researchgate.net [researchgate.net]

Prostaglandin E2 (PGE2) and PGE2-Biotin: A Technical Guide to EP Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Prostaglandin (B15479496) E2 (PGE2) and its biotinylated derivative, PGE2-biotin, for the E-prostanoid (EP) receptors. This document includes a summary of known quantitative binding data for PGE2, detailed experimental protocols for determining binding affinities, and visualizations of the associated signaling pathways and experimental workflows.

Introduction to PGE2 and EP Receptors

Prostaglandin E2 is a principal bioactive lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer. Its effects are mediated through four distinct G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to different intracellular signaling cascades, leading to a diverse range of cellular responses. The development of tagged ligands, such as PGE2-biotin, provides valuable tools for studying these interactions, although quantitative binding data for such modified ligands is not always readily available. This guide offers the necessary information and protocols to characterize these interactions in a laboratory setting.

Quantitative Binding Affinity of PGE2 for EP Receptors

While specific binding affinity data for PGE2-biotin is not widely published, extensive research has characterized the binding of the natural ligand, PGE2, to the four EP receptor subtypes. The following table summarizes key binding parameters (Kd and Ki) from various studies. This data serves as a crucial baseline for comparative studies with modified ligands like PGE2-biotin.

| Receptor Subtype | Ligand | Binding Constant (nM) | Assay Type | Cell Line/Tissue | Reference |

| EP1 | PGE2 | Kd: ~25 | Radioligand Binding ([³H]-PGE2) | HEK293 cells | [1] |

| EP2 | PGE2 | Kd: ~12-24 | Radioligand Binding ([³H]-PGE2) | Mouse B lymphocytes | [2] |

| EP3 | PGE2 | High Affinity (qualitative) | Review of multiple studies | Various | [3] |

| EP4 | PGE2 | Kd: 0.72 ± 0.12 | Radioligand Binding ([³H]-PGE2) | HEK293 cells | [1] |

| EP4 | PGE2 | High Affinity (qualitative) | Review of multiple studies | Various | [3] |

Note: Binding affinities can vary depending on the specific cell line, membrane preparation, and assay conditions used.

EP Receptor Signaling Pathways

The activation of each EP receptor subtype by PGE2 initiates distinct intracellular signaling cascades. Understanding these pathways is essential for interpreting the functional consequences of ligand binding.

EP1 Receptor Signaling

EP2 and EP4 Receptor Signaling (Gs Pathway)

EP3 Receptor Signaling (Gi Pathway)

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol details a competitive radioligand binding assay to determine the binding affinity (Ki) of unlabeled ligands (PGE2 and PGE2-biotin) for the EP receptors by measuring their ability to displace a radiolabeled ligand ([³H]-PGE2).

Materials and Reagents

-

Cell Membranes: HEK293 cells stably expressing one of the human EP receptor subtypes (EP1, EP2, EP3, or EP4).

-

Radioligand: [³H]-PGE2 (specific activity ~100-200 Ci/mmol).

-

Unlabeled Ligands: Prostaglandin E2 (PGE2) and Prostaglandin E2-biotin (PGE2-biotin).

-

Binding Buffer: 25 mM MES, pH 6.0, 1 mM EDTA, 10 mM MgCl₂, 0.1% BSA.

-

Wash Buffer: 25 mM MES, pH 6.0, 1 mM EDTA, 10 mM MgCl₂.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Cell harvester.

-

Liquid scintillation counter.

Experimental Workflow

Step-by-Step Procedure

-

Membrane Preparation:

-

Culture HEK293 cells expressing the target EP receptor to confluency.

-

Harvest cells and homogenize in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay). Store aliquots at -80°C.

-

-

Assay Setup:

-

Prepare serial dilutions of unlabeled PGE2 and PGE2-biotin in binding buffer. The concentration range should span from 10⁻¹² M to 10⁻⁵ M.

-

In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Binding buffer, [³H]-PGE2, and receptor membranes.

-

Non-specific Binding (NSB): Binding buffer, [³H]-PGE2, a high concentration of unlabeled PGE2 (e.g., 10 µM), and receptor membranes.

-

Competitive Binding: Binding buffer, [³H]-PGE2, varying concentrations of unlabeled PGE2 or PGE2-biotin, and receptor membranes.

-

-

The final concentration of [³H]-PGE2 should be close to its Kd for the respective receptor (e.g., 1-5 nM).

-

The final volume in each well should be constant (e.g., 200 µL).

-

-

Incubation:

-

Initiate the binding reaction by adding the cell membranes to the wells.

-

Incubate the plate at 25°C for 2 hours with gentle agitation to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with bound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Generate Competition Curve:

-

For each concentration of unlabeled ligand, calculate the percentage of specific binding relative to the control (no unlabeled ligand).

-

Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration.

-

-

Determine IC50:

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of [³H]-PGE2 (the IC50 value).

-

-

Calculate Ki:

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

-

Conclusion

This guide provides a foundational understanding of the binding characteristics of PGE2 to its EP receptors and offers a robust experimental framework for determining the binding affinity of PGE2-biotin. The provided signaling pathway diagrams and detailed experimental protocol are intended to equip researchers with the necessary tools to further investigate the pharmacology of these important receptors and their ligands. Such studies are critical for the development of novel therapeutics targeting the PGE2 signaling axis.

References

- 1. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin E2 EP Receptors as Therapeutic Targets in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory activity of prostaglandin E2 production by the synthetic 2'-hydroxychalcone analogues: Synthesis and SAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties and solubility of Prostaglandin E2-biotin

This technical guide provides an in-depth overview of the physicochemical properties, solubility, and common applications of Prostaglandin (B15479496) E2-biotin (PGE2-biotin). It is intended for researchers, scientists, and drug development professionals working with this important biological tool.

Physicochemical Properties

Prostaglandin E2-biotin is a derivative of Prostaglandin E2 (PGE2), a principal product of the cyclooxygenase (COX) pathway. The biotin (B1667282) moiety allows for the detection and affinity-based isolation of PGE2 binding partners.[1][2]

| Property | Value | Source |

| Molecular Formula | C35H58N4O6S | [1][3][4][5][6] |

| Molecular Weight | 662.9 g/mol | [1][3][4][5][6][7][8] |

| Purity | ≥95% | [1][3][4][5][6][8] |

| CAS Number | 2641624-60-2 | [1][4][5][6] |

| Melting Point (PGE2) | 66-68 °C | [9][10][11] |

| pKa (PGE2) | 4.77 ± 0.09 | [9][10] |

| Appearance | Typically supplied as a solution in ethanol (B145695) | [1][3][4][5][6][8] |

| Storage | Store at -20°C | [1][3][8] |

| Stability | ≥ 2 years at -20°C | [1] |

Solubility

The solubility of this compound has been determined in various common laboratory solvents.

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | 10 mg/ml | [1][4] |

| Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/ml | [1][4] |

| Ethanol | 10 mg/ml | [1][4] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.1 mg/ml | [1][4] |

For biological experiments, it is recommended to prepare a stock solution in an organic solvent like ethanol or DMSO and then make further dilutions into aqueous buffers.[12] Care should be taken to ensure the final concentration of the organic solvent is minimal to avoid physiological effects.[12][13]

Signaling Pathways of Prostaglandin E2

Prostaglandin E2 exerts its diverse biological effects by binding to four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4.[14][15][16][17] Activation of these receptors triggers different intracellular signaling cascades.[14][15][18]

-

EP1 Receptor: Couples to Gq, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium.

-

EP2 and EP4 Receptors: Couple to Gs, activating adenylyl cyclase (AC), which increases intracellular cyclic AMP (cAMP) levels and activates Protein Kinase A (PKA).[14][18] The EP4 receptor can also couple to Gi.[18]

-

EP3 Receptor: Primarily couples to Gi, which inhibits adenylyl cyclase and reduces cAMP levels.[14]

These pathways regulate a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and smooth muscle contraction.[15][18][19]

Experimental Protocols

PGE2-biotin is a valuable tool for identifying and characterizing proteins that interact with PGE2, such as its transmembrane receptors.[1][2]

General Protocol for Affinity Pull-Down Assays

This protocol outlines a general workflow for using PGE2-biotin to isolate binding partners from a cell lysate.

-

Cell Lysate Preparation: Prepare a cell lysate from the cells or tissue of interest using a mild lysis buffer to maintain protein-protein interactions.

-

Incubation: Incubate the cell lysate with PGE2-biotin for a predetermined time (e.g., 1-4 hours) at 4°C with gentle rotation to allow for the formation of PGE2-biotin-protein complexes.

-

Capture: Add streptavidin-coated magnetic beads or agarose (B213101) resin to the lysate and incubate for another 1-2 hours at 4°C to capture the biotinylated complexes.

-

Washing: Wash the beads several times with a wash buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer).

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody against a specific protein of interest or by mass spectrometry for proteomic identification of novel binding partners.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

PGE2-biotin can be used as a tracer in competitive ELISAs to quantify the amount of unlabeled PGE2 in a sample.[20][21]

-

Plate Coating: Coat a microplate with an antibody specific for PGE2.

-

Sample and Tracer Incubation: Add the standards (containing known concentrations of unlabeled PGE2) and unknown samples to the wells. Immediately add a fixed amount of PGE2-biotin conjugate to each well.[22] Unlabeled PGE2 from the sample and the PGE2-biotin will compete for binding to the coated antibody.

-

Incubation: Incubate the plate to allow for competitive binding to occur.[22]

-

Washing: Wash the plate to remove any unbound reagents.

-

Streptavidin-HRP Addition: Add streptavidin conjugated to horseradish peroxidase (HRP) to each well. The streptavidin-HRP will bind to the captured PGE2-biotin.

-

Washing: Wash the plate again to remove unbound streptavidin-HRP.

-

Substrate Addition: Add a chromogenic substrate for HRP (e.g., TMB). The HRP will catalyze a color change.[22]

-

Stop Reaction: Stop the reaction with a stop solution.[22]

-

Measurement: Measure the absorbance at the appropriate wavelength. The intensity of the color is inversely proportional to the concentration of unlabeled PGE2 in the sample.

-

Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the concentration of PGE2 in the unknown samples.[22]

Conclusion

This compound is a versatile and indispensable tool for researchers studying the multifaceted roles of PGE2 in biology. Its well-defined physicochemical properties and solubility, combined with its utility in affinity-based applications and immunoassays, make it a powerful reagent for elucidating the mechanisms of action of prostaglandins (B1171923) in health and disease.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound [shop.labclinics.com]

- 3. biocompare.com [biocompare.com]

- 4. This compound | CAS 2641624-60-2 | Cayman Chemical | Biomol.com [biomol.com]

- 5. This compound - Cayman Chemical [bioscience.co.uk]

- 6. This compound - Cayman Chemical [bioscience.co.uk]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biocompare.com [biocompare.com]

- 9. Prostaglandin E2 | 363-24-6 [chemicalbook.com]

- 10. Prostaglandin E2 | C20H32O5 | CID 5280360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. mpbio.com [mpbio.com]

- 14. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Prostaglandin E2 - Wikipedia [en.wikipedia.org]

- 18. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 19. Human Metabolome Database: Showing metabocard for Prostaglandin E2 (HMDB0001220) [hmdb.ca]

- 20. An enzyme immunoassay for prostaglandin E2 using biotin-prostaglandin B2 conjugate as a tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 22. benchchem.com [benchchem.com]

The Use of Prostaglandin E2-Biotin as an Affinity Probe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) E2 (PGE2) is a principal lipid mediator that exerts a wide array of physiological and pathological effects by binding to four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[1][2] These receptors are implicated in diverse processes including inflammation, pain, fever, immune responses, and cancer.[1] The study of these receptors and their signaling pathways is crucial for the development of novel therapeutics. Prostaglandin E2-biotin (PGE2-biotin) is an affinity probe designed for the detection, purification, and characterization of PGE2 receptors and their interacting partners.[3][4] This guide provides an in-depth overview of the core principles and methodologies for utilizing PGE2-biotin as a powerful tool in research and drug discovery.

The fundamental principle behind PGE2-biotin lies in the high-affinity, specific interaction between biotin (B1667282) and streptavidin (or avidin).[5][6] By covalently attaching a biotin molecule to PGE2, researchers can harness this interaction to "tag" and subsequently isolate or detect PGE2-binding proteins.[6] This biotin tag allows for the immobilization of the ligand on streptavidin-coated surfaces for affinity chromatography or its detection using streptavidin-conjugated enzymes or fluorophores in various assays.[4][5]

Molecular Profile and Binding Characteristics

PGE2-biotin is a synthetic analog of PGE2.[7] While the exact synthesis and linkage point of the biotin moiety can vary between manufacturers, it is crucial to consider that the addition of the biotin tag may influence the binding affinity of the ligand to its receptors due to potential steric hindrance. To date, specific binding affinity data (Kd values) for PGE2-biotin across all four EP receptor subtypes is not extensively available in peer-reviewed literature.

For context, the native ligand, PGE2, exhibits differential binding affinities for its receptors. Generally, EP3 and EP4 are considered high-affinity receptors, while EP1 and EP2 have a comparatively lower affinity.[4]

Quantitative Data: PGE2 Binding Affinities

The following table summarizes the reported binding affinities of the natural ligand, Prostaglandin E2, to its receptors. Researchers should consider these values as a baseline and are encouraged to determine the specific affinity of PGE2-biotin for their experimental system.

| Receptor Subtype | Ligand | Reported Kd (nM) | Cell Type/System | Reference |

| EP1 | PGE2 | ~20 | Mouse Receptor | [8] |

| EP1 | PGE2 | ~25 | Human Receptor | [8] |

| EP3 | PGE2 | 1.6 ± 0.3 | Rabbit Receptor | [9] |

Note: Further specific Kd values for all receptor subtypes are not consistently available across the initial search results. The provided data serves as an example of the expected affinity range.

Signaling Pathways of PGE2 Receptors

Upon binding of PGE2, each EP receptor subtype activates distinct intracellular signaling cascades. Understanding these pathways is essential for interpreting the functional consequences of PGE2-biotin binding in cellular assays.

-

EP1 Receptor: Coupled to Gαq, its activation leads to the stimulation of phospholipase C (PLC), which in turn mobilizes intracellular calcium ([Ca2+]i) and activates protein kinase C (PKC).

-

EP2 Receptor: Coupled to Gαs, it activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[10]

-

EP3 Receptor: This receptor has multiple splice variants and primarily couples to Gαi, which inhibits adenylyl cyclase, thereby decreasing intracellular cAMP levels.[11]

-

EP4 Receptor: Similar to EP2, the EP4 receptor is coupled to Gαs and elevates cAMP levels. There is also evidence that it can engage other signaling pathways.[12]

Signaling pathways of EP receptor subtypes.

Experimental Protocols and Applications

PGE2-biotin can be employed in a variety of experimental contexts to investigate PGE2 receptors and their biological functions.

Affinity Purification of EP Receptors (Pull-Down Assay)

This method is used to isolate EP receptors and their potential binding partners from a complex mixture, such as a cell lysate.

Workflow for affinity purification using PGE2-biotin.

Detailed Methodology:

-

Cell Lysate Preparation:

-

Culture cells known to express the EP receptor of interest.

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in a suitable non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a Tris-based buffer with 1% non-ionic detergent like Triton X-100 or NP-40) supplemented with a protease inhibitor cocktail.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the soluble proteins.

-

-

Binding of PGE2-Biotin to Lysate:

-

Pre-clear the lysate by incubating with streptavidin-coated beads for 1 hour at 4°C to remove proteins that non-specifically bind to the beads.

-

Centrifuge and transfer the supernatant to a new tube.

-

Add PGE2-biotin to the pre-cleared lysate at a predetermined optimal concentration (typically in the nanomolar to low micromolar range).

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the formation of the PGE2-biotin-receptor complex.

-

-

Capture of the Complex:

-

Add pre-washed streptavidin-coated beads (agarose or magnetic) to the lysate-probe mixture.

-

Incubate for 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads).

-

Discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads. This can be achieved in several ways:

-

Competitive Elution: Incubate the beads with a high concentration of free biotin or by boiling in SDS-PAGE sample buffer.

-

Denaturing Elution: Boil the beads in 1x SDS-PAGE loading buffer for 5-10 minutes. This method is suitable if the downstream application is western blotting.

-

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, or more specifically, by western blotting using an antibody against the EP receptor of interest or a potential interacting protein.

-

For identification of novel binding partners, the eluted proteins can be analyzed by mass spectrometry.

-

Receptor-Ligand Binding Assays

To characterize the binding of PGE2-biotin to its receptors, a competitive binding assay can be performed. This is crucial for determining the probe's binding affinity (Kd) and specificity.

Detailed Methodology (Competitive Binding Assay):

This assay measures the ability of unlabeled PGE2 to compete with PGE2-biotin for binding to the EP receptor.

-

Preparation of Membranes:

-

Prepare cell membranes from cells overexpressing a specific EP receptor subtype.

-

Homogenize cells in a hypotonic buffer and isolate the membrane fraction by differential centrifugation.

-

Resuspend the membrane pellet in a binding buffer (e.g., Tris-HCl with MgCl2).

-

-

Assay Setup:

-

In a 96-well plate coated with streptavidin, add a constant, saturating concentration of PGE2-biotin to each well and incubate to allow binding to the plate.

-

Wash away unbound PGE2-biotin.

-

To the wells, add increasing concentrations of unlabeled "competitor" PGE2.

-

Add a constant amount of the membrane preparation to each well.

-

Incubate at room temperature for 1-2 hours to allow binding to reach equilibrium.

-

-

Detection:

-

Wash the plate to remove unbound membranes.

-

Detect the amount of bound receptor using a specific primary antibody against the EP receptor, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.

-

-

Data Analysis:

-

The signal will be inversely proportional to the concentration of unlabeled PGE2.

-

Plot the signal as a function of the log of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC50 value (the concentration of unlabeled ligand that displaces 50% of the labeled ligand).

-

The Ki (and subsequently Kd) of PGE2-biotin can then be calculated using the Cheng-Prusoff equation, provided the Kd of the unlabeled PGE2 is known.

-

References

- 1. Identification of prostaglandin E2 receptor subtype 2 as a receptor activated by OxPAPC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification of gonadotropin releasing hormone receptors using the avidin-biotin technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [shop.labclinics.com]

- 6. Purification of recombinant G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]

- 9. Extracellular Loop II Modulates GTP Sensitivity of the Prostaglandin EP3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prostaglandin E Receptor EP2 Polyclonal Antibody, Biotin (EP3-2-BIOTIN) [thermofisher.com]

- 11. Neuronal prostaglandin E2 receptor subtype EP3 mediates antinociception during inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Biotinylated Prostaglandin Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins (B1171923) are a class of lipid compounds derived from arachidonic acid that play crucial roles in a vast array of physiological and pathological processes, including inflammation, pain, fever, blood pressure regulation, and reproduction. Their diverse biological activities are mediated through specific G-protein coupled receptors (GPCRs), making them and their signaling pathways significant targets for drug discovery and development. To unravel the complex molecular interactions of prostaglandins and identify their cellular binding partners, researchers have developed biotinylated prostaglandin (B15479496) analogs. These chemical probes, which incorporate a biotin (B1667282) molecule, leverage the high-affinity interaction between biotin and streptavidin for the detection, isolation, and characterization of prostaglandin-binding proteins and receptor complexes. This technical guide provides an in-depth overview of the discovery, synthesis, and application of biotinylated prostaglandin analogs in biomedical research.

Synthesis of Biotinylated Prostaglandin Analogs

The synthesis of biotinylated prostaglandin analogs involves the chemical modification of a native prostaglandin or a synthetic analog to incorporate a biotin moiety. This is typically achieved by coupling the carboxylic acid group of the prostaglandin to a biotin derivative that has a reactive amine group, often with a spacer arm to minimize steric hindrance.

A representative workflow for the synthesis of a biotinylated prostaglandin analog, such as Prostaglandin E2-biotin, is depicted below. This process generally involves the activation of the prostaglandin's carboxylic acid group, followed by amide bond formation with a biotin-containing amine.

Methodological & Application

Application Notes and Protocols for Prostaglandin E2-Biotin in Receptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) E2 (PGE2) is a principal product of the cyclooxygenase (COX) pathway and a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. Its diverse effects are mediated through four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to different intracellular signaling pathways, leading to a variety of cellular responses.[1][2] Understanding the binding characteristics of ligands to these receptors is crucial for the development of novel therapeutics targeting the PGE2 signaling axis.

This document provides detailed application notes and protocols for the use of Prostaglandin E2-biotin (PGE2-biotin) in a competitive receptor binding assay. PGE2-biotin is an affinity probe that allows for the detection and characterization of PGE2 receptor binding through the high-affinity interaction of biotin (B1667282) with streptavidin. This approach offers a versatile and sensitive non-radioactive method for studying receptor-ligand interactions.

Prostaglandin E2 Receptor Subtypes and Signaling

PGE2 elicits its biological effects by binding to four receptor subtypes, each with distinct signaling mechanisms:

-

EP1 Receptor: Coupled to Gq protein, its activation leads to an increase in intracellular calcium levels ([Ca2+]) through the phospholipase C (PLC) pathway.[2]

-

EP2 Receptor: Coupled to Gs protein, it stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP).[3][4]

-

EP3 Receptor: Primarily coupled to Gi protein, it inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.[5][6]

-

EP4 Receptor: Similar to EP2, it is coupled to Gs protein and increases cAMP levels. There is also evidence for its coupling to Gi in some systems.[7][8][9]

Signaling Pathway Diagrams

Quantitative Data: PGE2 Receptor Binding Affinities

The following table summarizes the binding affinities (Kd and Ki) of PGE2 for the human EP receptor subtypes as reported in the literature. These values are essential for designing and interpreting receptor binding assays.

| Receptor Subtype | Ligand | Binding Affinity (Kd) (nM) | Binding Affinity (Ki) (nM) | Cell System | Reference(s) |

| EP1 | [³H]-PGE2 | ~20 | 9.1 - 18 | HEK293, CHO | [1][2][10] |

| EP2 | [³H]-PGE2 | 4.9 - 13 | 1 - 38 | HEK293, C6-glioma | [2][3][4][11] |

| EP3 | [³H]-PGE2 | Subnanomolar | 0.9 | - | [2][8] |

| EP4 | [³H]-PGE2 | 0.72 - 1.12 | 0.75 - 1.9 | HEK293 | [7][8][9][12] |

Note: Binding affinities can vary depending on the experimental conditions, cell type, and assay format.

Experimental Protocol: Competitive Receptor Binding Assay using PGE2-Biotin

This protocol describes a competitive binding assay in a 96-well format using a Scintillation Proximity Assay (SPA) platform. The assay measures the ability of a test compound to compete with a fixed concentration of a radiolabeled ligand (e.g., [³H]-PGE2) for binding to cell membranes containing the EP receptor of interest, which are captured on streptavidin-coated SPA beads via PGE2-biotin.

Experimental Workflow

Materials and Reagents

-

PGE2-biotin

-

[³H]-Prostaglandin E2 (as the radiolabeled tracer)

-

Unlabeled Prostaglandin E2 (for determining non-specific binding and as a positive control)

-

Cell membranes from a cell line overexpressing the human EP receptor of interest (e.g., HEK293-hEP1, CHO-hEP2, etc.).

-

Streptavidin-coated Scintillation Proximity Assay (SPA) beads

-

96-well microplates (white, clear bottom for scintillation counting)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

Protocol

Part 1: Preparation of Cell Membranes

-

Culture cells expressing the target EP receptor to a high density.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Homogenize the cells using a Dounce homogenizer or sonicator on ice.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the membranes.

-

Discard the supernatant and resuspend the membrane pellet in Assay Buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

-

Aliquot and store the membranes at -80°C until use.

Part 2: Scintillation Proximity Assay

-

Prepare SPA Bead Slurry: Resuspend the streptavidin-coated SPA beads in Assay Buffer to the manufacturer's recommended concentration.

-

Plate Setup:

-

Total Binding: Wells containing Assay Buffer, [³H]-PGE2, PGE2-biotin, and cell membranes.

-

Non-specific Binding (NSB): Wells containing Assay Buffer, [³H]-PGE2, PGE2-biotin, cell membranes, and a high concentration of unlabeled PGE2 (e.g., 10 µM).

-

Test Compound: Wells containing Assay Buffer, [³H]-PGE2, PGE2-biotin, cell membranes, and varying concentrations of the test compound.

-

-

Assay Procedure: a. To each well of the 96-well plate, add the appropriate components in the following order: i. Assay Buffer ii. Test compound or unlabeled PGE2 (for NSB wells) iii. Cell membranes pre-incubated with PGE2-biotin (the optimal concentration of PGE2-biotin and pre-incubation time should be determined empirically). iv. SPA bead slurry v. [³H]-PGE2 (at a concentration close to its Kd for the receptor). b. The final assay volume should be consistent across all wells (e.g., 200 µL). c. Seal the plate and incubate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2-4 hours), with gentle shaking.

-

Data Acquisition: a. After incubation, centrifuge the plate briefly to settle the SPA beads. b. Read the plate in a microplate scintillation counter.

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm)

-

-

Generate Competition Curve:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration. The percentage of specific binding is calculated as: (Binding in presence of test compound - NSB) / (Total Binding - NSB) * 100.

-

-

Determine IC₅₀:

-

Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-PGE2 (the IC₅₀ value).

-

-

Calculate Ki:

-

The affinity of the test compound (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L] / Kd)) Where:

-

[L] is the concentration of the radioligand ([³H]-PGE2) used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

Conclusion

The use of PGE2-biotin in a competitive receptor binding assay provides a robust and sensitive method for characterizing the interaction of novel compounds with PGE2 receptors. The detailed protocol and supporting information provided in these application notes offer a framework for researchers to effectively utilize this tool in their drug discovery and development efforts. Careful optimization of assay conditions is recommended to ensure high-quality, reproducible data.

References

- 1. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The EP1 subtype of Prostaglandin E2 Receptor: Role in Keratinocyte Differentiation and Expression in Non-Melanoma Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuronal prostaglandin E2 receptor subtype EP3 mediates antinociception during inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of the murine EP3 receptor for PGE2 inhibits cAMP production and promotes platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of [3H]-prostaglandin E2 binding to prostaglandin EP4 receptors expressed with Semliki Forest virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PGE<sub>2</sub> | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. rcsb.org [rcsb.org]

- 12. researchgate.net [researchgate.net]

Probing the Prostaglandin E2 Interactome: A Protocol for Pull-Down Assays Using Biotinylated PGE2 to Identify Binding Partners

For Researchers, Scientists, and Drug Development Professionals

Application Note

Prostaglandin E2 (PGE2) is a pivotal lipid signaling molecule involved in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer. Its diverse effects are mediated through interactions with specific protein partners, primarily its four G protein-coupled receptors (EP1-4).[1][2][3] Identifying the full spectrum of PGE2 binding proteins is crucial for a comprehensive understanding of its signaling networks and for the development of novel therapeutics targeting these pathways.

This application note provides a detailed protocol for a pull-down assay utilizing biotinylated Prostaglandin E2 (PGE2-biotin) as a molecular bait to capture and identify its binding partners from cell lysates. This affinity purification method, coupled with mass spectrometry, offers a powerful tool to uncover novel protein interactions and to validate known ones. The protocol is designed for researchers in academia and the pharmaceutical industry aiming to elucidate the molecular mechanisms of PGE2 action and to discover new drug targets.

The workflow involves the immobilization of PGE2-biotin on streptavidin-coated magnetic beads, incubation with a protein lysate, stringent washing steps to remove non-specific binders, and subsequent elution or on-bead digestion of the captured proteins for analysis by mass spectrometry.[4][5] Additionally, we describe essential control experiments to ensure the specificity of the identified interactions and provide a template for the presentation of quantitative proteomics data.

Signaling Pathway of Prostaglandin E2

PGE2 exerts its biological functions by binding to four distinct EP receptors, each coupled to different intracellular signaling cascades. Understanding these pathways is essential for interpreting the functional relevance of identified binding partners.

-

EP1 Receptor: Coupled to Gq proteins, its activation leads to an increase in intracellular calcium levels, often resulting in smooth muscle contraction.

-

EP2 and EP4 Receptors: Both are coupled to Gs proteins, which activate adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[1][2] This pathway is typically associated with vasodilation, inflammation, and immune modulation.

-

EP3 Receptor: Primarily coupled to Gi proteins, its activation inhibits adenylyl cyclase and reduces cAMP levels, often counteracting the effects of EP2 and EP4 activation.[2]

The diverse signaling outputs highlight the complexity of PGE2's roles and the importance of identifying its full range of interacting proteins beyond the known receptors.

Figure 1: Prostaglandin E2 Signaling Pathways.

Experimental Protocols

Materials and Reagents

-

PGE2-biotin: Commercially available (e.g., from Cayman Chemical).

-

Streptavidin-coated magnetic beads: (e.g., Dynabeads™ MyOne™ Streptavidin C1).

-

Cell line of interest: Chosen based on the expression of potential PGE2 binding partners.

-

Cell Lysis Buffer: (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors).

-

Wash Buffer: (e.g., Cell Lysis Buffer with reduced detergent concentration, or PBS with 0.1% Tween-20).

-

Elution Buffer (for Western Blot): (e.g., 2X Laemmli sample buffer with 100 mM DTT).

-

On-bead Digestion Reagents (for Mass Spectrometry):

-

Ammonium (B1175870) Bicarbonate (50 mM, pH 8.0)

-

Dithiothreitol (DTT)

-

Iodoacetamide (B48618) (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic Acid

-

-

Reagents for Western Blotting: Primary and secondary antibodies, ECL substrate.

-

Reagents for Mass Spectrometry: As required by the specific instrument and protocol.

Experimental Workflow

The overall workflow for the PGE2-biotin pull-down assay is depicted below.

Figure 2: Experimental Workflow for PGE2-biotin Pull-Down Assay.

Detailed Methodologies

1. Preparation of Streptavidin Magnetic Beads:

-

Resuspend the streptavidin magnetic beads in their storage buffer by gentle vortexing.

-

Transfer the desired amount of bead slurry to a new microcentrifuge tube. A recommended starting point is 50 µL of slurry per pull-down reaction.

-

Place the tube on a magnetic rack to capture the beads and carefully aspirate the supernatant.

-

Remove the tube from the magnetic rack and wash the beads three times with 1 mL of Wash Buffer. For each wash, resuspend the beads, capture them with the magnetic rack, and discard the supernatant.

-

After the final wash, resuspend the beads in an appropriate volume of binding buffer (e.g., 100 µL).

2. Preparation of Cell Lysate:

-

Culture cells to the desired confluency (typically 80-90%).

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 1 mL for a 10 cm dish).

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay). A recommended starting protein concentration is 1-2 mg/mL.

3. Immobilization of PGE2-biotin:

-

Dilute the PGE2-biotin stock solution in binding buffer to the desired final concentration. A suggested starting concentration is in the range of 1-10 µM.

-

Add the diluted PGE2-biotin to the washed streptavidin magnetic beads.

-

Incubate for 1 hour at 4°C with gentle rotation to allow for efficient binding.

-

After incubation, capture the beads with a magnetic rack and discard the supernatant.

-

Wash the beads three times with Wash Buffer to remove any unbound PGE2-biotin.

4. Pull-Down Assay:

-

Add the prepared cell lysate to the beads with immobilized PGE2-biotin.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the binding of interacting proteins.

-

Following incubation, capture the beads with a magnetic rack and collect the supernatant (flow-through) for analysis if desired.

-

Wash the beads five times with 1 mL of ice-cold Wash Buffer to remove non-specifically bound proteins. For each wash, resuspend the beads, incubate for 5 minutes, capture the beads, and discard the supernatant.

5. Elution for Western Blot Analysis:

-

After the final wash, remove all residual wash buffer.

-

Add 50 µL of 2X Laemmli sample buffer to the beads.

-

Boil the sample at 95°C for 10 minutes to elute the bound proteins and denature them.

-

Place the tube on a magnetic rack and carefully collect the supernatant containing the eluted proteins.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against known or suspected binding partners.

6. On-Bead Digestion for Mass Spectrometry:

-

After the final wash, wash the beads twice with 500 µL of 50 mM ammonium bicarbonate (pH 8.0).

-

Resuspend the beads in 50 µL of 50 mM ammonium bicarbonate.

-

Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

-

Alkylation: Cool the sample to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

-

Digestion: Add trypsin to the bead slurry (e.g., 1 µg of trypsin for 50-100 µg of protein). Incubate overnight at 37°C with shaking.

-

Peptide Extraction:

-

Centrifuge the beads and collect the supernatant containing the digested peptides.

-

To further extract peptides, add 50 µL of a solution containing 50% acetonitrile and 1% formic acid to the beads. Incubate for 10 minutes with vortexing.

-

Combine this supernatant with the first one.

-

-

Dry the pooled peptide solution in a vacuum centrifuge.

-

Resuspend the peptides in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid).

Control Experiments

To ensure the specificity of the identified protein interactions, the following control experiments are essential:

-

Beads Alone Control: Incubate the streptavidin magnetic beads without PGE2-biotin with the cell lysate. This will identify proteins that bind non-specifically to the beads.

-

Free Biotin (B1667282) Control: Pre-incubate the cell lysate with an excess of free biotin before adding it to the PGE2-biotin-coated beads. This control helps to identify proteins that bind to the biotin moiety rather than to PGE2.

-

Competition Control: Pre-incubate the cell lysate with an excess of non-biotinylated PGE2 before adding it to the PGE2-biotin-coated beads. Proteins that are specifically interacting with PGE2 will be competed off, leading to a reduced signal in the pull-down. This is a critical control for validating specific interactions.

Data Presentation

Quantitative mass spectrometry data should be summarized in a clear and structured table to facilitate the identification of high-confidence binding partners. The table should include the following information for each identified protein:

| Protein ID (e.g., UniProt) | Gene Name | Protein Description | Spectral Counts (PGE2-biotin) | Spectral Counts (Control) | Fold Change (PGE2-biotin / Control) | p-value |

| P35354 | PTGER1 | Prostaglandin E2 receptor EP1 subtype | 150 | 5 | 30.0 | < 0.001 |

| P43220 | PTGER2 | Prostaglandin E2 receptor EP2 subtype | 125 | 3 | 41.7 | < 0.001 |

| Q13258 | PTGER3 | Prostaglandin E2 receptor EP3 subtype | 110 | 4 | 27.5 | < 0.001 |

| P34995 | PTGER4 | Prostaglandin E2 receptor EP4 subtype | 180 | 6 | 30.0 | < 0.001 |

| [Protein ID] | [Gene Name] | [Protein Description] | [Value] | [Value] | [Value] | [Value] |

Table 1: Example of Quantitative Proteomics Data from PGE2-biotin Pull-Down Assay. The table should list identified proteins with their respective quantitative values from the experimental (PGE2-biotin) and control (e.g., beads alone) pull-downs. Fold change and p-value are crucial for identifying statistically significant and specific binding partners.

Validation of Potential Binding Partners

Identified hits from the mass spectrometry analysis should be validated using an independent method, such as Western blotting.[1] This involves performing the pull-down assay as described and then probing the eluted proteins with an antibody specific to the candidate protein. A successful validation would show a band for the protein of interest in the PGE2-biotin pull-down lane, which is absent or significantly reduced in the control lanes (beads alone, free biotin, and competition with free PGE2).

By following this detailed protocol, researchers can confidently identify and validate the binding partners of Prostaglandin E2, paving the way for a deeper understanding of its complex biology and the development of novel therapeutic strategies.

References

- 1. Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. Chemical pulldown combined with mass spectrometry to identify the molecular targets of antimalarials in cell-free lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. synapsewaves.com [synapsewaves.com]

- 5. Pull-down assays [sigmaaldrich.com]

Application Note: Flow Cytometry Analysis of Prostaglandin E2 (EP) Receptor Expression Using a Biotinylated Probe

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostaglandin E2 (PGE2) is a potent lipid mediator that exerts a wide range of biological effects by signaling through four distinct G-protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[1][2][3][4] These receptors are implicated in diverse physiological and pathological processes, including inflammation, immune regulation, cancer progression, and pain.[1][2] Characterizing the expression profile of EP receptors on different cell types is crucial for understanding their function and for the development of targeted therapeutics. Flow cytometry offers a powerful, high-throughput method for quantifying cell surface receptor expression on heterogeneous cell populations.[5][6]

This application note provides a detailed protocol for the detection and analysis of cell surface EP receptors using a biotinylated PGE2 probe. The use of a biotinylated ligand, which mimics the natural binding partner, can be a valuable tool for assessing functional receptor expression.[7][8] The high affinity of the biotin-streptavidin interaction allows for robust and sensitive detection when coupled with a fluorescently-labeled streptavidin conjugate.[9][10]

Principle of the Assay

This method relies on the specific binding of a biotinylated PGE2 analog to EP receptors expressed on the cell surface. Cells are incubated with the biotinylated probe, which occupies the ligand-binding pocket of the EP receptors. After washing away unbound probe, a secondary reagent, typically streptavidin conjugated to a bright fluorophore (e.g., Phycoerythrin - PE or Allophycocyanin - APC), is added. The streptavidin binds to the biotin (B1667282) moiety of the probe, providing a fluorescent signal that is directly proportional to the number of accessible receptors. This signal can then be quantified on a per-cell basis using a flow cytometer.

EP Receptor Signaling Pathways

Prostaglandin E2 signals through four distinct EP receptor subtypes, each coupled to different G-proteins and initiating unique downstream signaling cascades.[3][4] Understanding these pathways is essential for interpreting expression data in a functional context.

Caption: PGE2 binding to EP receptors activates distinct G-protein signaling cascades.

Experimental Workflow

The overall workflow involves cell preparation, multi-step staining, and final analysis by flow cytometry. Proper controls are essential for accurate data interpretation.

Caption: Step-by-step workflow for EP receptor analysis using a biotinylated probe.

Detailed Experimental Protocol

Materials and Reagents

-

Cells of Interest: Suspension or adherent cells expressing EP receptors.

-

Biotinylated Probe: Prostaglandin E2-biotin (e.g., from Cayman Chemical).[8][11]

-

Secondary Reagent: Fluorophore-conjugated Streptavidin (e.g., Streptavidin-PE or Streptavidin-APC).

-